molecular formula C4H9N3O3 B14172896 N,O-Di(methylcarbamoyl)hydroxylamine CAS No. 4543-63-9

N,O-Di(methylcarbamoyl)hydroxylamine

Cat. No.: B14172896
CAS No.: 4543-63-9
M. Wt: 147.13 g/mol
InChI Key: OXNNZPUGRJPFIJ-UHFFFAOYSA-N
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Description

N,O-Di(methylcarbamoyl)hydroxylamine, also known as Caracemide, is a site-specific irreversible inhibitor with documented research applications in oncology and enzymology. Studies have identified it as a potent anticancer agent that acts by covalently modifying the larger R1 subunit of the essential enzyme ribonucleotide reductase in E. coli . Its mechanism of action involves an irreversible, covalent modification at the substrate-binding site of the R1 protein, with the enzyme's reducing agent dithiothreitol acting as a potent competitor, suggesting the modification occurs at an activated cysteine or serine residue . The R1R2 holoenzyme complex demonstrates a significantly higher sensitivity to caracemide inactivation compared to the isolated R1 protein . One of its degradation products, N-acetyl-O-methylcarbamoyl-hydroxylamine, also inhibits the enzyme but with a roughly 30-fold lower potency, underscoring the structural specificity of the parent compound . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the available scientific literature for handling and safety protocols, as a full safety data sheet for this specific compound was not located in the search results.

Properties

CAS No.

4543-63-9

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

amino N-methyl-N-(methylcarbamoyl)carbamate

InChI

InChI=1S/C4H9N3O3/c1-6-3(8)7(2)4(9)10-5/h5H2,1-2H3,(H,6,8)

InChI Key

OXNNZPUGRJPFIJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)ON

Origin of Product

United States

Preparation Methods

Historical Context and Structural Considerations

Hydroxylamine derivatives, such as N,O-dimethylhydroxylamine hydrochloride, are critical for synthesizing Weinreb amides, which enable ketone formation from esters. The methylcarbamoyl analogue introduces carbamate groups (-OC(=O)NHR) at both nitrogen and oxygen positions, demanding distinct synthetic approaches. While direct literature on N,O-di(methylcarbamoyl)hydroxylamine is sparse, methodologies for analogous compounds provide foundational insights.

Hypothetical Routes for this compound

Given the absence of direct literature, plausible synthetic strategies are extrapolated from carbamoylation chemistry:

Dual Carbamoylation of Hydroxylamine

Reaction Scheme :
$$ \text{Hydroxylamine} + 2 \, \text{N-methylcarbamoyl chloride} \rightarrow \text{this compound} + 2 \, \text{HCl} $$

Optimization Challenges :

  • Selectivity : Ensuring both nitrogen and oxygen sites react without over-substitution.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) may enhance reactivity.
  • Catalysis : Tertiary amines (e.g., triethylamine) could mitigate HCl byproduct inhibition.

Stepwise Carbamoylation

  • N-Carbamoylation : Protect the nitrogen with a methylcarbamoyl group using controlled stoichiometry.
  • O-Carbamoylation : Introduce the second carbamoyl group at oxygen under milder conditions.

Advantage : Reduces steric hindrance and improves yield.

Industrial and Environmental Considerations

Scalability of Patent CN103073449A

  • Reagent Costs : Methyl acetate and dimethyl sulfate are cost-effective at scale.
  • Waste Management : Alkaline wastewater from neutralization requires pH adjustment before disposal.

Chemical Reactions Analysis

Types of Reactions

N,O-Di(methylcarbamoyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamines .

Mechanism of Action

The mechanism by which N,O-Di(methylcarbamoyl)hydroxylamine exerts its effects involves the interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include the formation of stable complexes with the enzyme, leading to a decrease in enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Bis(hydroxylamine) Derivatives (Compounds 1 and 2)
  • Structure : These derivatives incorporate isothiazol rings, e.g., (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) .
  • Key Properties: Binding Affinity: Compound 1 exhibits a binding energy of −8.7 kcal/mol against trehalase, outperforming the control ligand (−6.3 kcal/mol) .
  • Comparison : Unlike caracemide, these compounds target enzymatic pathways (trehalase inhibition) rather than cancer cells. Their isothiazol substituents enhance binding affinity compared to caracemide’s methylcarbamoyl groups.
N,N-Diethylhydroxylamine
  • Structure: Alkyl-substituted hydroxylamine (C₄H₁₁NO) with ethyl groups replacing methylcarbamoyl moieties .
  • Key Properties :
    • Reactivity : Used as a stabilizer in polymers due to its radical-scavenging properties .
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)
  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group .
  • Key Properties :
    • Hydrogen Bonding : Forms ribbons via N–H···O and O–H···O interactions, similar to N-pivaloylhydroxylamine .
  • Comparison : Primarily used as a synthetic intermediate, whereas caracemide’s acetyl and carbamoyl groups enable direct biological activity.

Physicochemical and Reactivity Differences

Hydrogen Bonding and Stability

Mechanistic Insights

  • Bis(hydroxylamine) Derivatives : Explicitly target trehalase via high-affinity binding, a mechanism distinct from caracemide’s undefined anticancer action .

Q & A

Q. Q1. What are the recommended synthetic routes for N,O-Di(methylcarbamoyl)hydroxylamine, and how can its purity be validated experimentally?

Methodological Answer:

  • Synthesis : Use nucleophilic substitution with hydroxylamine derivatives. For example, react hydroxylamine hydrochloride with methyl isocyanate in anhydrous conditions to introduce methylcarbamoyl groups at N and O positions. Optimize stoichiometry to avoid over-substitution .
  • Purity Validation :
    • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 230 nm) to separate unreacted precursors.
    • Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) and ¹H/¹³C NMR (methyl protons at δ 2.8–3.1 ppm, carbamoyl carbonyl at δ 165–170 ppm) .
    • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 149.1) .

Q. Q2. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Keep in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged storage (>6 months) due to degradation risks .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Monitor for exothermic decomposition via differential scanning calorimetry (DSC) if exposed to temperatures >40°C .

Intermediate Research: Reactivity and Safety

Q. Q3. What experimental precautions are critical when studying this compound’s redox behavior?

Methodological Answer:

  • Electrochemical Setup : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in deaerated buffers. Scan cyclic voltammograms at 50 mV/s to identify redox peaks (e.g., hydroxylamine → nitroxide at ~0.5 V vs. Ag/AgCl) .
  • Hazard Mitigation : Conduct reactions in diluted aqueous solutions (<1 M) to minimize explosive decomposition. Add stabilizers like EDTA to chelate trace metals that catalyze degradation .

Q. Q4. How can researchers resolve contradictions in reported reaction mechanisms involving hydroxylamine derivatives?

Methodological Answer:

  • Case Study : For conflicting NDMA formation pathways (e.g., hydroxylamine vs. dimethylhydroxylamine intermediates ):
    • Control Experiments : Compare ozonation of DMA with/without hydroxylamine additives.
    • Kinetic Analysis : Measure rate constants (e.g., hydroxylamine + DMA) via stopped-flow spectroscopy.
    • Computational Validation : Use DFT (B3LYP/6-31G*) to model transition states and confirm thermodynamically favored pathways .

Advanced Research: Mechanistic and Computational Studies

Q. Q5. What computational strategies are effective for modeling this compound’s catalytic roles in organic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometries at the M06-2X/def2-TZVP level.
    • Calculate activation energies for bifunctional catalysis (e.g., simultaneous proton transfer and nucleophilic attack in ester aminolysis) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction intermediates using OPLS-AA force fields .

Q. Q6. How can kinetic models improve safety protocols for large-scale reactions involving hydroxylamine derivatives?

Methodological Answer:

  • Model Development :
    • Derive rate equations from isoperibolic calorimetry data (e.g., Arrhenius parameters for decomposition).
    • Integrate adiabatic pressure rise equations to predict critical temperatures .
  • Risk Assessment : Use CHEMCAD or Aspen Plus to simulate runaway scenarios and design emergency quenching systems (e.g., rapid cooling with liquid N₂) .

Interdisciplinary Applications

Q. Q7. What methodologies enable the application of this compound in materials science (e.g., graphene functionalization)?

Methodological Answer:

  • Graphene Reduction :
    • Disperse graphene oxide (GO) in hydroxylamine solution (pH 10, 60°C, 2 hr).
    • Characterize conductivity via four-point probe (target: >1000 S/m) and XPS (C/O ratio >8:1) .
  • Surface Functionalization : Use AFM to confirm covalent attachment of carbamoyl groups to graphene edges .

Q. Q8. How can researchers assess the environmental impact of hydroxylamine derivatives in aqueous systems?

Methodological Answer:

  • Degradation Studies :
    • Expose derivatives to UV/H₂O₂ advanced oxidation.
    • Quantify intermediates (e.g., NO₃⁻, NH₄⁺) via ion chromatography .
  • Ecotoxicology : Use Daphnia magna bioassays to determine LC₅₀ values; correlate with QSAR predictions for nitroso byproducts .

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